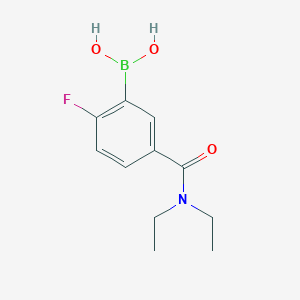

(5-(Diethylcarbamoyl)-2-fluorophenyl)boronic acid

Descripción general

Descripción

(5-(Diethylcarbamoyl)-2-fluorophenyl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a fluorinated aromatic ring with a diethylcarbamoyl substituent

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of (5-(Diethylcarbamoyl)-2-fluorophenyl)boronic acid typically involves the following steps:

Starting Materials: The synthesis begins with the preparation of 2-fluoro-5-nitrobenzoic acid.

Reduction: The nitro group is reduced to an amine using a reducing agent such as palladium on carbon (Pd/C) with hydrogen gas.

Carbamoylation: The resulting amine is then reacted with diethylcarbamoyl chloride in the presence of a base like triethylamine to form the diethylcarbamoyl derivative.

Borylation: Finally, the borylation of the aromatic ring is achieved using a boron source such as bis(pinacolato)diboron in the presence of a palladium catalyst and a base like potassium carbonate.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form the corresponding phenol derivative.

Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used.

Substitution: It can participate in nucleophilic substitution reactions, where the boronic acid group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: Conditions typically involve the use of nucleophiles like amines or alcohols in the presence of a catalyst.

Major Products:

Oxidation: Formation of 5-(diethylcarbamoyl)-2-fluorophenol.

Reduction: Formation of various reduced derivatives depending on the specific reaction conditions.

Substitution: Formation of substituted derivatives with different functional groups replacing the boronic acid moiety.

Aplicaciones Científicas De Investigación

(5-(Diethylcarbamoyl)-2-fluorophenyl)boronic acid has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals.

Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.

Medicine: Explored for its potential therapeutic applications, including as a precursor for drug candidates targeting specific diseases.

Industry: Utilized in the development of advanced materials and as a reagent in various industrial chemical processes.

Mecanismo De Acción

The mechanism of action of (5-(Diethylcarbamoyl)-2-fluorophenyl)boronic acid involves its interaction with molecular targets such as enzymes or receptors. The boronic acid group can form reversible covalent bonds with active site residues, modulating the activity of the target protein. This interaction can lead to inhibition or activation of the target, depending on the specific context and application.

Comparación Con Compuestos Similares

Phenylboronic acid: Lacks the diethylcarbamoyl and fluorine substituents, making it less specific in its interactions.

(4-Fluorophenyl)boronic acid: Similar in structure but lacks the diethylcarbamoyl group, affecting its reactivity and applications.

(5-(Diethylcarbamoyl)phenyl)boronic acid: Similar but lacks the fluorine substituent, which can influence its chemical properties and biological activity.

Uniqueness: (5-(Diethylcarbamoyl)-2-fluorophenyl)boronic acid is unique due to the combination of the diethylcarbamoyl and fluorine substituents, which confer specific chemical and biological properties. This makes it a valuable compound for targeted applications in research and industry.

Actividad Biológica

(5-(Diethylcarbamoyl)-2-fluorophenyl)boronic acid is a compound of interest due to its potential biological applications, particularly in medicinal chemistry. This article provides a detailed overview of its biological activity, including mechanisms of action, effects on cellular processes, and relevant case studies.

Chemical Structure and Properties

The structure of this compound includes a boronic acid functional group, which is known for its ability to form reversible covalent bonds with diols. This property is crucial in biological systems for modulating enzyme activities.

The mechanism by which this compound exerts its biological effects primarily involves:

- Enzyme Inhibition : It can inhibit proteasomes, which are essential for protein degradation. This inhibition can lead to the accumulation of regulatory proteins that may induce apoptosis in cancer cells .

- Binding Interactions : The compound's diethylcarbamoyl group enhances its binding affinity to specific biomolecules, allowing it to modulate various signaling pathways .

- Cell Signaling Modulation : It has been shown to affect pathways such as MAPK/ERK, which are critical in cell proliferation and differentiation.

Anticancer Properties

Research indicates that this compound may possess anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including leukemia cells. The compound's IC50 values in these studies suggest potent activity within the nanomolar range .

Toxicological Profile

While the compound shows promise, higher doses have been associated with hepatotoxicity in animal models. Elevated liver enzymes and histopathological changes were observed, indicating the need for caution when considering therapeutic applications.

Case Studies and Research Findings

- In Vitro Studies : A series of experiments evaluated the efficacy of this compound against L1210 mouse leukemia cells. Results indicated significant inhibition of cell proliferation with an IC50 value suggesting high potency .

- Animal Model Research : Studies conducted on rodent models have shown that dosage significantly affects the biological activity of the compound. Low doses resulted in minimal effects, while higher doses led to observable toxicological effects, emphasizing the importance of dosage optimization in therapeutic development.

- Comparative Analysis : When compared with other boronic acids, this compound exhibited unique interactions due to its fluorophenyl group, enhancing its potential as a lead compound in drug discovery .

Summary Table of Biological Activity

Análisis De Reacciones Químicas

Suzuki–Miyaura Coupling

The compound participates in Suzuki–Miyaura reactions, forming carbon-carbon bonds with aryl halides under palladium catalysis. For example:

Reaction : 5-(Diethylcarbamoyl)-2-fluorophenylboronic acid + Aryl halide → Cross-coupled product + B(OH)₃ .

-

Mechanism : Transmetallation with palladium(0) generates a boronate intermediate, which undergoes reductive elimination to form the C–C bond .

-

Optimal Conditions : Pd(PPh₃)₄ catalyst, basic conditions (e.g., K₂CO₃), and polar aprotic solvents.

Amidation Reactions

The diethylcarbamoyl group can undergo further functionalization:

Reaction : 5-(Diethylcarbamoyl)-2-fluorophenylboronic acid + Amine → Amide derivatives.

-

Mechanism : Nucleophilic attack on the carbonyl carbon, facilitated by deprotonation of the amine.

Fluorescence Sensing

The compound reacts with BITQ (a benzimidazole-based sensor) to form a fluorescent complex:

Reaction : Boronic acid + BITQ → Fluorescent adduct .

-

Mechanism : The boronic acid’s Lewis acidity enables binding to BITQ’s electron-rich hydroxyl group, triggering fluorescence .

Drug Discovery

The compound serves as a precursor for kinase inhibitors, targeting pathways such as PI3K/AKT .

Bioconjugation

It enables site-specific modification of proteins via boronate-mediated coupling (e.g., insulin analogs) .

Imaging Agents

The fluorescence-sensing property facilitates real-time tracking of boron-containing agents in cellular environments .

Structural and Spectroscopic Data

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₅BFNO₃ |

| Molecular Weight | 239.05 g/mol |

| Melting Point | 162–165°C |

| ¹H NMR (DMSO-d₆) | δ 1.10 (t, diethyl), δ 7.20 (aromatic) |

Key Peaks :

Propiedades

IUPAC Name |

[5-(diethylcarbamoyl)-2-fluorophenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15BFNO3/c1-3-14(4-2)11(15)8-5-6-10(13)9(7-8)12(16)17/h5-7,16-17H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTSWNBMMPRHGHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1)C(=O)N(CC)CC)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BFNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40659213 | |

| Record name | [5-(Diethylcarbamoyl)-2-fluorophenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40659213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

874289-47-1 | |

| Record name | [5-(Diethylcarbamoyl)-2-fluorophenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40659213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.